molecular formula C7H11N3O2 B1281858 ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate CAS No. 89088-57-3

ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B1281858
CAS RN: 89088-57-3
M. Wt: 169.18 g/mol
InChI Key: AVAANYHFUXNOPC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a specific derivative with potential applications in various fields, including medicinal chemistry and agriculture due to its biological activities .

Synthesis Analysis

The synthesis of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate and its derivatives can be achieved through various synthetic routes. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate can be synthesized and further reacted with acetic anhydride to yield acetylated products . Another approach involves the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, which significantly reduces reaction times . Additionally, a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile can be used to synthesize related pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate derivatives can be elucidated using various spectroscopic methods such as HPLC, X-ray, FT-IR, NMR, and MS. For example, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single crystal X-ray diffraction studies . Similarly, the unexpected structures of ethyl 1-aroyllaroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were determined by X-ray crystallographic analysis and 2D NMR .

Chemical Reactions Analysis

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions. For instance, the newly synthesized ethyl 3-amino-5-phenylpyrazole-4-carboxylate can be diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . Moreover, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can selectively undergo cyclocondensation with 1,3-dicarbonyl compounds to give pyrazolo[3,4-b]pyridin-3-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate derivatives can vary depending on the substituents and reaction conditions. For example, the acetylated products of ethyl 3-amino-1H-pyrazole-4-carboxylate show different properties when acetylation is carried out in solvents of various polarity . The crystal structure of a related compound, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was determined, and preliminary bioassays indicated fungicidal and plant growth regulation activities .

Scientific Research Applications

Pyrazole derivatives are a class of compounds that have been extensively studied due to their wide range of applications in various scientific fields . Here are some general applications of pyrazole derivatives:

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
    • They are often used as scaffolds in the synthesis of bioactive chemicals .
  • Agrochemistry

    • Pyrazoles are used in the development of new pesticides and herbicides .
  • Coordination Chemistry and Organometallic Chemistry

    • Pyrazoles can act as ligands, coordinating to metal atoms to form complex structures .
  • Organic Synthesis

    • Pyrazoles are valuable in organic synthesis due to their unique reactivity .
    • They can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Safety And Hazards

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate has been used for the synthetic preparation of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids, highly potent agonists of GPR109b . This suggests that it could be considered as a precursor structure for further design of pesticides .

properties

IUPAC Name

ethyl 5-amino-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-6(8)9-10(5)2/h4H,3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAANYHFUXNOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90531914
Record name Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

CAS RN

89088-57-3
Record name Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89088-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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